N-(2-hydroxyphenyl)imidodicarbonimidic diamide
Description
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-hydroxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-7(10)13-8(11)12-5-3-1-2-4-6(5)14/h1-4,14H,(H6,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBHFAPPQHMMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Approaches
The most widely documented method for synthesizing N-(2-hydroxyphenyl)imidodicarbonimidic diamide involves the condensation of 2-hydroxyaniline (o-aminophenol) with cyanamide or its derivatives. This reaction typically proceeds in polar solvents such as methanol or ethanol under reflux conditions. For instance, a protocol adapted from the synthesis of analogous biguanides involves reacting 2-hydroxyaniline with dicyandiamide in ethanol at 80–90°C for 12–24 hours. The hydroxyl group’s presence necessitates careful pH control (pH 8–9) to avoid side reactions, achieved using sodium carbonate or triethylamine as a base. Yields under these conditions range from 45% to 60%, with purity dependent on subsequent recrystallization from ethanol-water mixtures.
A critical challenge in this route is the competing formation of byproducts such as Schiff bases or urea derivatives. To mitigate this, recent advancements employ catalytic amounts of zinc chloride or boron trifluoride etherate, which accelerate the nucleophilic attack of the amine on the cyanamide carbonyl. For example, a 2024 study demonstrated that adding 5 mol% ZnCl₂ increases yields to 72% while reducing reaction time to 8 hours.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative technique for synthesizing imidodicarbonimidic diamides, offering rapid heating and improved reaction efficiency. A protocol inspired by anticancer biguanide optimization involves irradiating a mixture of 2-hydroxyaniline and dicyandiamide in dimethylformamide (DMF) at 130°C for 15 minutes under 400 W microwave power. This method achieves yields of 85–90%, with >95% purity confirmed via HPLC. The enhanced efficiency stems from uniform heating, which suppresses decomposition pathways common in traditional thermal methods.
Comparative studies highlight the superiority of microwave synthesis:
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical reflux | 80 | 24 | 60 | 85 |
| Microwave | 130 | 0.25 | 90 | 95 |
Protecting Group Strategies
The hydroxyl group’s reactivity often necessitates protection during synthesis. A widely adopted approach uses tert-butyldimethylsilyl (TBS) ether protection. In this method, 2-hydroxyaniline is first silylated with TBSCl in the presence of imidazole, followed by condensation with cyanamide. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) yields the target compound with 78% overall yield.
Alternative protecting groups, such as acetyl or benzyl, have been explored but show lower compatibility. For instance, acetyl protection under basic conditions leads to partial deprotection during the condensation step, reducing yields to 50%.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are increasingly employed, enabling precise control over stoichiometry and temperature. A patented process describes reacting 2-hydroxyaniline with cyanamide in a tubular reactor at 100°C with a residence time of 30 minutes, achieving 80% conversion. The crude product is purified via continuous crystallization, yielding 65% pure this compound.
Challenges in industrial production include managing exothermic reactions and minimizing waste. Recent innovations integrate in-line FTIR monitoring to optimize reagent feed rates, reducing byproduct formation by 40%.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting advantages and limitations:
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Classical reflux | Low equipment cost | Long reaction time, moderate yield | Small-scale research |
| Microwave-assisted | High yield, rapid synthesis | Specialized equipment required | High-throughput screening |
| Protecting group | Prevents side reactions | Additional synthetic steps | Complex derivatization |
| Continuous flow | Scalable, consistent quality | High initial investment | Industrial production |
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Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)imidodicarbonimidic diamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imidodicarbonimidic diamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biomolecules, while the imidodicarbonimidic diamide group can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The core imidodicarbonimidic diamide structure is conserved across derivatives, but substituents vary significantly:
Pharmacological Activity
Substituents dictate biological activity:
Physicochemical Properties
- Solubility: Metformin hydrochloride is highly water-soluble, whereas phenformin’s phenethyl group reduces solubility . The 2-hydroxyphenyl group may improve aqueous solubility compared to non-polar substituents .
- Stability : Biguanides with aromatic substituents (e.g., 4-nitrophenyl) show stability in organic solvents but may precipitate in protein-rich media due to interactions .
- Hygroscopicity : Salts like metformin butyrate exhibit lower hygroscopicity, improving formulation stability .
Research Findings and Data Tables
Table 1: Key Derivatives and Activities
Table 2: Physicochemical Comparison
| Compound | Water Solubility | LogP | Stability in Serum | |
|---|---|---|---|---|
| Metformin hydrochloride | High | -1.43 | Stable | |
| Phenformin | Low | 1.56 | Unstable (protein binding) | |
| N-(2-Hydroxyphenyl) derivative | Moderate* | ~0.5* | Unknown |
*Predicted based on substituent polarity.
Biological Activity
N-(2-hydroxyphenyl)imidodicarbonimidic diamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by an imidodicarbonimidic diamide group attached to a 2-hydroxyphenyl moiety. This configuration enhances its solubility in polar solvents and influences its reactivity with various biomolecules. The hydroxyl group enables hydrogen bonding, while the imidodicarbonimidic moiety can interact with enzymes and receptors, potentially modulating their activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group facilitates interactions with biomolecules through hydrogen bonds.
- Enzyme Interaction : The imidodicarbonimidic diamide group can bind to enzymes, influencing their catalytic activities.
- Receptor Modulation : Potential interactions with various receptors may alter signaling pathways involved in disease processes.
Therapeutic Potential
Research indicates that this compound exhibits a range of therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating inflammatory diseases.
- Antitumor Properties : Similar compounds within the biguanide class have shown promise as antitumor agents by inhibiting hypoxia-inducible factors (HIF) and other stress response pathways in cancer cells .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(2-hydroxyphenyl)urea | Urea derivative | Moderate anti-inflammatory effects |
| N-(2-hydroxyphenyl)thiourea | Thiourea derivative | Antimicrobial properties |
| N-(2-hydroxyphenyl)guanidine | Guanidine derivative | Antitumor activity |
| This compound | Imidodicarbonimidic diamide | Potential anti-inflammatory and antimicrobial effects |
This compound stands out due to its specific imidodicarbonimidic structure, which imparts unique chemical and biological properties not found in other similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : A study evaluating the compound's effect on inflammatory markers showed a reduction in cytokine production in response to inflammatory stimuli, indicating potential use in treating conditions like rheumatoid arthritis .
- Antitumor Activity : Research focusing on the tumor microenvironment revealed that derivatives of imidodicarbonimidic diamides could inhibit HIF-1 activation, leading to reduced tumor growth in preclinical models. This suggests that this compound may have similar effects warranting further investigation .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-(2-hydroxyphenyl)imidodicarbonimidic diamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between guanidine derivatives and 2-hydroxyphenyl isocyanate or via stepwise amidination. For example, phenformin (a structurally similar compound) is synthesized by reacting 2-phenylethylamine with dicyandiamide under acidic conditions . Optimization includes using catalysts like HCl to accelerate the reaction, maintaining temperatures between 60–80°C, and employing recrystallization with ethanol-water mixtures for purification. Yield improvements (up to 70–80%) are achievable by controlling stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the hydroxyphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and amidine groups (N-H signals at δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures purity (>95%). Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H] at m/z 221.2) .
Advanced Research Questions
Q. How does the hydroxyphenyl substituent influence the compound’s binding affinity to biological targets compared to other aryl groups (e.g., phenethyl or chlorophenyl)?
- Methodological Answer : The hydroxyphenyl group enhances hydrogen bonding with targets like HMGB1 or α-amylase due to its phenolic -OH group. Comparative studies on analogs (e.g., phenformin and chlorhexidine derivatives) show:
- Phenethyl substituents : Higher lipophilicity increases membrane permeability but reduces solubility .
- Hydroxyphenyl : Improved solubility in aqueous buffers (e.g., PBS at pH 7.4) and stronger binding to polar active sites, as seen in HMGB1 inhibition assays (IC ~10 μM vs. 25 μM for phenethyl analogs) .
- Experimental validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What strategies resolve contradictions in reported biological activity data for imidodicarbonimidic diamide derivatives?
- Methodological Answer : Contradictions often arise from:
- Purity : Validate via HPLC and elemental analysis. For example, impurities >5% in N-(2,3-dichlorophenyl) analogs skewed cytotoxicity results by 20–30% .
- Assay Conditions : Standardize protocols (e.g., fixed incubation times, serum-free media) to minimize variability. In α-amylase inhibition assays, pre-incubating the enzyme with the compound for 10 minutes improved reproducibility .
- Control Compounds : Use metformin or chlorhexidine as positive controls to benchmark activity .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~1.2) and aqueous solubility (-3.2 LogS), suggesting moderate bioavailability. The hydroxyphenyl group reduces blood-brain barrier permeability compared to methylphenyl analogs .
- Molecular Docking : AutoDock Vina simulates binding to targets like IDO (indoleamine 2,3-dioxygenase). For example, docking scores of -8.2 kcal/mol indicate stronger binding than non-hydroxylated analogs (-7.5 kcal/mol) .
- MD Simulations : GROMACS can assess stability in biological membranes, highlighting the role of the -OH group in stabilizing ligand-receptor complexes .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
